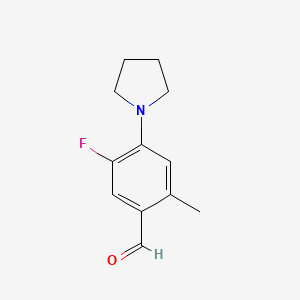

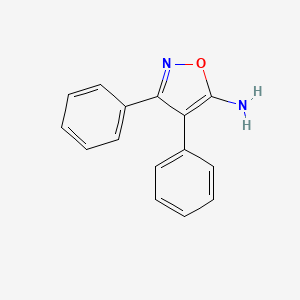

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives often involves multi-step chemical processes that include the formation of thiazole rings and the introduction of hydrazino and bromophenyl groups. Research on related compounds, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, shows that varying the substituents on the phenyl ring can significantly affect the compound's activity and properties (Turner et al., 1988). The use of deep eutectic solvents has also been explored for the one-pot synthesis of hydrazinyl-thiazole derivatives, highlighting an environmentally friendly approach to synthesizing these compounds (Kaldareh et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical behavior and interactions. Studies involving single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) have provided insights into the geometry, electron distribution, and potential reactivity of these molecules. For example, research on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has demonstrated the importance of molecular geometry and electron distribution in understanding the properties of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclization, bromination, and reactions with ketones or aldehydes, to form a wide range of products with potential biological activities. The formation of hydrazinyl-thiazole derivatives through one-pot synthesis methods highlights the versatility of these compounds in chemical synthesis (Kaldareh et al., 2019). Additionally, the reactivity of these compounds with various reagents can lead to the synthesis of oxadiazolines and other heterocyclic compounds (Sheng, 2006).

Physical Properties Analysis

The physical properties of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Crystallographic studies provide valuable information on the arrangement of atoms within the crystal lattice, which can affect the compound's physical properties and its interactions in biological systems (Iyengar et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interaction with various chemical reagents, are central to their applications in medicinal chemistry and other fields. For instance, the antimicrobial and anticonvulsant activities of certain thiazole derivatives have been attributed to their chemical structure and reactivity (Chapleo et al., 1986).

科学的研究の応用

Antimicrobial and Antifungal Activities

A notable application of derivatives of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is in antimicrobial and antifungal activities. Compounds synthesized with a similar structure have demonstrated moderate to excellent efficacy against various bacterial and fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010). Another study on related compounds showed antibacterial and antifungal activities, with some compounds exhibiting promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activity

Derivatives of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole have also been explored for their anticancer properties. Certain compounds were found to display significant cytotoxicity against various cancer cell lines, showcasing the potential for these compounds in cancer research (Nguyen, Mungara, Kim, Lee, & Park, 2015).

Corrosion Inhibition

The chemical structure of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives have applications in corrosion inhibition. Studies using density functional theory (DFT) and Monte Carlo simulations have shown certain derivatives to be effective corrosion inhibitors for steel in acidic environments (Obot, Kaya, Kaya, & Tüzün, 2016).

Antihypertensive Activity

Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, related to 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole, have been synthesized and found to have antihypertensive activity. These compounds showed a direct relaxant effect on vascular smooth muscle, indicating potential for development in hypertension treatment (Turner, Myers, Gadie, Nelson, Pape, Saville, Doxey, Berridge, 1988).

将来の方向性

The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this moiety are continually being synthesized and evaluated for their biological activities. Future research on “4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole” could involve evaluating its biological activity and optimizing its structure for improved activity .

特性

IUPAC Name |

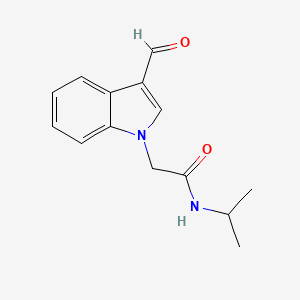

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLQHGRDWHUIIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344825 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

CAS RN |

4871-22-1 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)